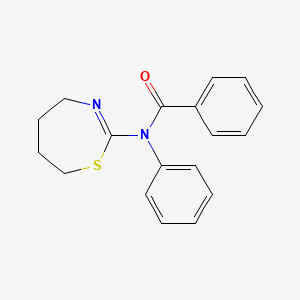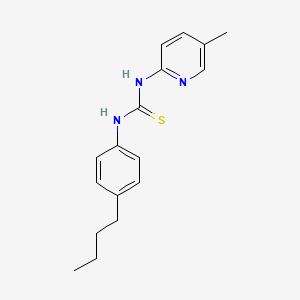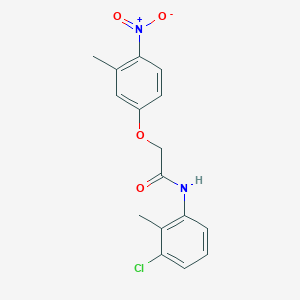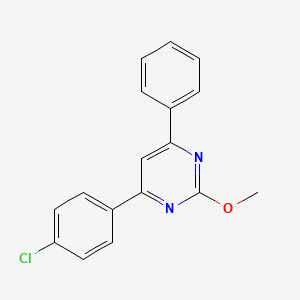![molecular formula C22H19N3O4 B5875988 N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5875988.png)
N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide, also known as DPP-4 inhibitor, is a class of drugs used for the treatment of type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down the hormone incretin. This leads to increased insulin secretion and decreased glucagon secretion, resulting in lower blood glucose levels.
Wirkmechanismus
N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide inhibitors work by inhibiting the enzyme this compound, which is responsible for breaking down the hormone incretin. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), stimulate insulin secretion and inhibit glucagon secretion, resulting in lower blood glucose levels. By inhibiting this compound, this compound inhibitors increase the levels of active incretin hormones, leading to increased insulin secretion and decreased glucagon secretion.
Biochemical and Physiological Effects:
This compound inhibitors have several biochemical and physiological effects, including increased insulin secretion, decreased glucagon secretion, and improved glycemic control. Moreover, these drugs have also been shown to have beneficial effects on cardiovascular health, inflammation, and oxidative stress. Additionally, this compound inhibitors have been shown to improve beta-cell function and increase the proliferation and survival of beta-cells.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide inhibitors have several advantages for lab experiments, including their specificity and potency in inhibiting this compound. Moreover, these drugs have a low risk of toxicity and side effects, making them ideal for use in in vitro and in vivo studies. However, this compound inhibitors also have some limitations, including their high cost and limited availability in some regions.
Zukünftige Richtungen
There are several future directions for research on N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide inhibitors, including the development of more potent and selective inhibitors, the identification of novel therapeutic targets, and the investigation of the long-term effects of these drugs on cardiovascular health and other metabolic parameters. Moreover, the use of this compound inhibitors in combination with other antidiabetic drugs, such as metformin and insulin, is an area of active research. Additionally, the potential use of this compound inhibitors in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease, is an area of growing interest.
Synthesemethoden
The synthesis of N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide inhibitors involves the use of various chemical reactions, including esterification, nitration, and amidation. The most commonly used method for the synthesis of this compound inhibitors is the reaction between 4-nitrobenzenecarboxylic acid and 3,3-diphenylpropanol, followed by the conversion of the resulting ester to the corresponding amide using ammonia.
Wissenschaftliche Forschungsanwendungen
N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide inhibitors have been extensively studied for their potential therapeutic benefits in the treatment of type 2 diabetes. Several clinical trials have shown that these drugs can effectively lower blood glucose levels and improve glycemic control in patients with type 2 diabetes. Moreover, this compound inhibitors have also been shown to have beneficial effects on cardiovascular health, inflammation, and oxidative stress.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 3,3-diphenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c23-22(18-11-13-19(14-12-18)25(27)28)24-29-21(26)15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2,(H2,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETYYMHFXPRUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(CC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5875906.png)
![4-({4-[chloro(difluoro)methoxy]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5875913.png)
![2-[(3-cyclohexylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5875921.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-bromo-2-furohydrazide](/img/structure/B5875930.png)

![4-fluorobenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5875946.png)
![1-(4-methylphenyl)-3-[(3-pyridinylmethyl)amino]-2-buten-1-one](/img/structure/B5875953.png)
![N-[2-(butyrylamino)phenyl]-4-fluorobenzamide](/img/structure/B5875961.png)

![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5875977.png)


![N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5876009.png)

